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Compound of Interest

Compound Name: 5-Amino-2-methoxy-4-picoline

Cat. No.: B1295932

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 5-Amino-2-methoxy-4-picoline, also known as 6-methoxy-4-methylpyridin-3-
amine. The information presented herein is crucial for the identification, characterization, and
quality control of this pyridine derivative, which holds potential in medicinal chemistry and drug
development. This document summarizes available Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols
for obtaining such data, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The structural characterization of 5-Amino-2-methoxy-4-picoline (Molecular Formula:
C7H10N20, Molecular Weight: 138.17 g/mol ) is supported by a combination of spectroscopic
techniques. While a complete, unified dataset from a single source is not readily available in
the public domain, the following tables compile the expected and reported spectral
characteristics based on analogous compounds and general spectroscopic principles.

Table 1: *H and **C Nuclear Magnetic Resonance (NMR)
Data (Predicted)
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1H Chemical Shift (3,

13C Chemical Shift

Assignment Multiplicity
ppm) (9, ppm)

H-3 6.8-7.2 112 - 115 Singlet
H-6 ~7.5 ~140 Singlet
-OCHs 3.8-4.0 53 -56 Singlet
-CHs 21-25 18 - 22 Singlet
-NH2 Variable (broad) - Singlet
C-2 - ~158 -

C-14 - ~136 -

C-5 - ~132 -

Note: Predicted chemical shifts are based on the analysis of similar substituted pyridine

structures. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?)

Intensity

Assignment

N-H stretching (asymmetric

3550 - 3060 Medium - Strong and symmetric) of primary
amine
3100 - 3050 Strong Aromatic C-H stretching
] Aliphatic C-H stretching (-CHs,
2950 - 2850 Medium
-OCHs)
) N-H bending (scissoring) and
1620 - 1580 Medium - Strong } ]
C=C/C=N ring stretching
1500 - 1400 Medium - Strong Aromatic ring stretching
C-O stretching (aryl-alkyl
1250 - 1000 Strong g (ary Y
ether)
900 - 650 Medium - Strong Out-of-plane C-H bending
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Iahlg_a._Mass_Sp_eﬂLQmﬂnL(MS)_Qata

Relative Intensity (%) Assignment
138 High [M]* (Molecular lon)
107 High (often base peak) [M - OCHs]*

High-resolution mass spectrometry provides an exact mass of the molecular ion at 138.079315
atomic mass units, confirming the molecular formula C7H10N20.[1]

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis
of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 5-Amino-2-
methoxy-4-picoline.

Methodology:
e Sample Preparation:
o Weigh approximately 5-10 mg of 5-Amino-2-methoxy-4-picoline.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-
de) in a clean, dry NMR tube.

o Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not
already present in the solvent.

e |nstrumentation:

o A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better
resolution.
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o Data Acquisition:

o H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

o 183C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider
spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer
relaxation delay may be required due to the lower natural abundance and longer
relaxation times of the *3C nucleus.

» Data Processing:
o Apply a Fourier transform to the acquired free induction decay (FID).
o Phase the resulting spectrum and perform baseline correction.
o Calibrate the chemical shift scale using the reference signal (TMS at O ppm).
o Integrate the peaks in the *H spectrum to determine the relative number of protons.

o Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to
assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 5-Amino-2-methoxy-4-picoline.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Place a small amount of the solid 5-Amino-2-methoxy-4-picoline sample directly onto
the ATR crystal.

e Instrumentation:

o A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
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o Data Acquisition:
o Apply pressure to ensure good contact between the sample and the ATR crystal.
o Acquire a background spectrum of the clean, empty ATR crystal.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the characteristic absorption bands corresponding to the functional
groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-Amino-2-
methoxy-4-picoline.

Methodology (Electron lonization - EI):
e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (GC-MS).

o The sample is vaporized in the ion source.
e |onization:

o The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron and the formation of a positively
charged molecular ion ([M]*).

e Mass Analysis:
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o The molecular ion and any fragment ions formed in the source are accelerated into a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o The analyzer separates the ions based on their mass-to-charge ratio (m/z).
e Detection:
o The separated ions are detected, and their abundance is recorded.

e Data Analysis:

o A mass spectrum is generated, plotting the relative abundance of ions as a function of
their m/z ratio.

o lIdentify the molecular ion peak to confirm the molecular weight.

o Analyze the fragmentation pattern to gain further structural information. For 5-Amino-2-
methoxy-4-picoline, the loss of the methoxy group (CHsOe, 31 Da) is a characteristic
fragmentation pathway, leading to a prominent peak at m/z 107.[1]

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of
5-Amino-2-methoxy-4-picoline and the relationship between the different spectroscopic
techniques in structure elucidation.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-
Amino-2-methoxy-4-picoline.
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Unknown Compound
(5-Amino-2-methoxy-4-picoline)

NMR Spectroscopy

Infrared SE 'ectroscopy

Mass Spectrometry

IR Data: H & 3C NMR Data:
~3400 cm~1 (N-H) Chemical Shifts
~3050 cm~1 (Ar C-H) Integrations

~1250 cm~1 (C-0O) Multiplicities

MS Data:
m/z = 138 [M]*
m/z = 107 [M-OCHs]*

Information: Information:
Primary Amine (-NH2) Number of unique protons/carbons
Aromatic Ring Connectivity (proton environments)
Aryl Ether Carbon skeleton

Information:
Molecular Formula (C7H10N20)
Presence of a methoxy group

Confirmed Structure of
5-Amino-2-methoxy-4-picoline

Click to download full resolution via product page

Caption: Logical relationship of spectroscopic data in the structure elucidation of 5-Amino-2-
methoxy-4-picoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Amino-2-methoxy-4-picoline:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295932#spectroscopic-data-of-5-amino-2-methoxy-
4-picoline-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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